![molecular formula C29H48O B12458773 -Spinasterol](/img/structure/B12458773.png)
-Spinasterol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The extraction of spinasterol from plant sources typically involves hydrolyzing the plant matrix with alkali or acids to improve extractability . The extract is then purified using chromatographic methods such as thin-layer chromatography and column chromatography .
Industrial Production Methods
Industrial production of spinasterol involves large-scale extraction from plant oils, followed by purification processes to isolate the compound. Techniques such as preparative chromatography and mass spectrometry are employed to ensure the purity and quality of the extracted spinasterol .
Chemical Reactions Analysis
Types of Reactions
Spinasterol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Spinasterol can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of spinasterol can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents such as bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced sterols, and halogenated spinasterol compounds .
Scientific Research Applications
α-Spinasterol is a plant-derived compound with a variety of pharmacological applications, including antitumor, antiulcerogenic, anti-inflammatory, antinociceptive, hypolipidemic, and antidiabetic activities . It can be isolated from Aster scaber Thunb (Asteraceae) .
Scientific Research Applications
- Benign Prostatic Hyperplasia (BPH) αthis compound can prevent testosterone propionate (TP)-induced prostatic hyperplasia and may be beneficial in the management of BPH . Studies using a testosterone-induced rat model of BPH have shown that αthis compound reduces relative prostate weight and decreases levels of dihydrotestosterone (DHT) and testosterone in both serum and the prostate gland .
- Anticonvulsant Effects αthis compound elevates the seizure threshold and has anticonvulsant effects in acute seizure models . It acts as a selective antagonist for the transient receptor potential vanilloid 1 (TRPV1) receptor, which may modulate seizure activity .
- Pain Management αthis compound is an effective and safe cyclooxygenase (COX) inhibitor with antinociceptive effects in postoperative and neuropathic pain models . It reduces postoperative pain and mechanical allodynia without altering body temperature or causing significant side effects .
- Diabetes Treatment Recent studies suggest αthis compound has antidiabetic properties, enhancing insulin secretion, reducing insulin resistance, preventing diabetic nephropathy, increasing glucose uptake in muscle cells, and inhibiting intestinal glucose absorption .
Data Tables
Parameter | TP-Induced BPH Animals | αthis compound-Treated Animals |
---|---|---|
Serum Testosterone Levels (ng/ml) | 20.80 ± 2.63 | 10.53 ± 2.39 |
Serum DHT Levels (ng/ml) | 23.95 ± 3.74 | 14.74 ± 2.38 |
Prostate Testosterone Levels (ng/ml) | 3.25 ± 0.23 | 1.47 ± 0.27 |
Prostate DHT Levels (pg/ml) | 426.01 ± 144.05 | 133.31 ± 35.27 |
Case Studies
- In a study of testosterone-induced BPH in rats, oral administration of αthis compound (5 mg/kg) significantly reduced prostate size, prostatic hyperplasia, and DHT levels in serum and prostate tissue . The treatment also resulted in only mild glandular hyperplasia compared to the significant glandular hyperplasia observed in BPH animals .
- αthis compound, administered orally, reduced postoperative pain when given before or after incision, and reduced cell infiltration in the injured tissue . αthis compound also reduced mechanical allodynia induced by partial sciatic nerve ligation, and mechanical and cold allodynia induced by paclitaxel .
Mechanism of Action
Spinasterol exerts its effects through several mechanisms:
Anti-inflammatory: It modulates immune molecular mediators, activates immune cells, and directly acts on inflammatory cells.
Glucose Uptake and Insulin Secretion: Spinasterol enhances glucose uptake by increasing the expression of insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4.
Comparison with Similar Compounds
Similar Compounds
Schottenol: A dihydro analog of spinasterol, often found in the same plant sources.
Stigmasterol: Another phytosterol with a similar structure but different double bond positions.
Campesterol: A phytosterol with a similar structure but different side chain substituents.
Uniqueness
Spinasterol is unique due to its specific double bond positions and its presence in a variety of plant sources. Its ability to mimic the membrane properties of natural cholesterol and its potential in enhancing glucose uptake and insulin secretion make it distinct from other similar compounds .
Properties
Molecular Formula |
C29H48O |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
JZVFJDZBLUFKCA-UZSYLJJSSA-N |
Isomeric SMILES |
CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
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